5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid
Description
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1443329-02-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenethyl group at position 5 and a carboxylic acid moiety at position 3. The 1,2,4-oxadiazole scaffold is notable for its stability, metabolic resistance, and versatility in medicinal chemistry, often employed in drug design for antimicrobial, anticancer, and CNS-targeting agents .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)10-12-9(16-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI Key |
LHGRVZNOPAHWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aniline nitrogen demonstrates moderated nucleophilicity due to electron-withdrawing effects from the fluorine substituents and triazole ring. Key reactions include:
The reduced basicity of the aniline group (pKa ~3.5 vs. ~4.6 for unsubstituted aniline) necessitates stronger bases like triethylamine for efficient acylation.
1,3-Dipolar Cycloaddition
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation:
Example Reaction
text4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline + Propargyl alcohol → CuI, DIPEA, THF, 50°C, 24 hr → Triazole-linked conjugate (76% yield)[2]
Key spectral evidence:
Suzuki-Miyaura Cross-Coupling
The fluorine substituents enable palladium-catalyzed coupling reactions:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl derivative | 68% | |
| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, TBAB, H₂O | Heteroaryl-coupled product | 59% |
Reaction optimization data shows improved yields with microwave irradiation (15 min vs. 12 hr conventional heating).
Triazole Ring Functionalization
The 1,2,4-triazole moiety undergoes regioselective alkylation:
Experimental Protocol
-
Substrate: 4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (1 eq)
-
Reagent: Benzyl bromide (1.2 eq)
-
Conditions: NaH, DMF, 0°C → RT, 4 hr
-
Result: N1-Benzylated triazole (87% yield)
¹³C NMR analysis confirms alkylation at the N1 position (δ 142.5 ppm for quaternary carbon).
Reductive Amination
The primary amine participates in one-pot reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, 25°C, 6 hr | Secondary amine derivative | 71% | |
| Cyclohexanone | TiCl₄, Et₃SiH, CH₂Cl₂, 0°C | N-Cyclohexyl analog | 63% |
X-ray crystallographic data confirms retention of triazole planarity post-modification.
Mechanistic Considerations
-
Electronic Effects : Fluorine substituents (-I effect) decrease amine nucleophilicity but enhance para-directing effects in electrophilic substitution.
-
Steric Factors : Methyl group on triazole creates a crowded environment, favoring reactions at the aniline position .
-
Coordination Chemistry : Triazole nitrogen atoms participate in metal coordination (e.g., Cu⁺ in CuAAC), enabling catalytic transformations .
This compound's multifunctional reactivity profile makes it valuable for developing pharmaceuticals, agrochemicals, and advanced materials. Current research focuses on optimizing reaction conditions for industrial-scale applications while maintaining regioselectivity .
Scientific Research Applications
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with essential bacterial enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences among key 1,2,4-oxadiazole-3-carboxylic acid derivatives:
Physical and Chemical Properties
Biological Activity
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is a compound within the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its potential in anticancer therapy, antimicrobial effects, and other pharmacological properties.
Overview of Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The 1,2,4-oxadiazole derivatives have shown promise in drug discovery due to their varied biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Anticancer Activity
Numerous studies have investigated the anticancer potential of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives.
Key Findings:
- Cytotoxicity: The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been reported that some oxadiazole derivatives induce apoptosis in MCF-7 (breast cancer) and other cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
- Mechanism of Action: Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation. For example, one study showed that certain oxadiazole derivatives inhibited thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells .
Table 1: Anticancer Activity of 5-Phenethyl-1,2,4-Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5-Phenethyl-1,2,4-Oxadiazole-3-carboxylic acid | MCF-7 | 2.41 | Apoptosis induction |
| Derivative A | HCT-116 | 1.95 | TS inhibition |
| Derivative B | HepG2 | 1.40 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
The antimicrobial properties of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid have also been explored:
Key Findings:
- Bacterial Inhibition: Studies have shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens such as Clostridioides difficile and Enterococcus faecium. The modifications in the oxadiazole structure enhance permeability and antibacterial efficacy .
- Mechanism of Action: The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic processes .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| 5-Phenethyl-1,2,4-Oxadiazole-3-carboxylic acid | E. coli | 10 µg/mL | Membrane disruption |
| Derivative C | S. aureus | 8 µg/mL | Metabolic interference |
Case Studies
Several case studies highlight the therapeutic potential of oxadiazoles:
- Zebrafish Model: A study demonstrated that oxadiazole derivatives significantly reduced mycobacterial infection in zebrafish models by inhibiting bacterial outgrowth following treatment with these compounds .
- In Vitro Studies: In vitro assays using THP-1 macrophages infected with Mycobacterium tuberculosis showed that specific oxadiazole derivatives enhanced the immune response by modulating cytokine production and reducing bacterial load .
Q & A
Q. What are the optimal conditions for synthesizing 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid via ester hydrolysis?
The synthesis typically involves hydrolyzing the corresponding ester using alkaline conditions. For example, a mixture of the ester in ethanol or methanol is treated with 2M aqueous KOH (10 equivalents) at 80°C for 2 hours. After removing the solvent, the residue is acidified to pH 2 with HCl to precipitate the carboxylic acid, followed by recrystallization in ethanol . Variations in substituents on the oxadiazole ring may require adjustments in reaction time or solvent choice to optimize yields.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Mass spectrometry (MS) with electrospray ionization (ESI) is critical for confirming molecular weight, as demonstrated by the detection of [M+H]+ ions at m/z 235.1 for analogous oxadiazole-carboxylic acids . High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 220.0463) can further validate molecular formulas . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is essential for structural elucidation, while melting point determination (e.g., 182–183°C for related compounds) and HPLC assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC values) may arise from variations in assay design, purity, or substituent effects. To address this, replicate experiments under standardized conditions, validate compound purity via HPLC and MS, and compare results against structurally characterized analogs. For instance, DNA gyrase inhibition studies for oxadiazole derivatives showed IC values dependent on substituent positioning (e.g., 1.2 µM for a 5-phenethyl analog) . Cross-referencing with orthogonal assays (e.g., antiplasmodium activity models) can further contextualize results .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving analogs of this compound?
SAR studies should systematically modify substituents on the oxadiazole ring and phenethyl group. For example:
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Vary the phenethyl chain length to assess hydrophobicity effects on target binding .
- Compare activity of carboxylic acid derivatives against ester or amide analogs to probe the role of ionization . Use computational modeling (e.g., docking studies) to predict binding interactions and prioritize synthetic targets.
Q. How should one design experiments to assess the compound’s stability under various storage conditions?
Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC and track changes in melting point or spectroscopic profiles over time. For example, related oxadiazole-carboxylic acids showed sensitivity to prolonged exposure to light, necessitating amber vial storage . Stability in buffer solutions (pH 2–9) should also be tested to guide formulation for biological assays.
Q. What methodological considerations ensure reproducibility in synthesizing and testing this compound?
- Synthesis: Document reaction parameters (solvent, temperature, equivalents of reagents) and validate yields via triplicate runs. Use inert atmospheres if intermediates are moisture-sensitive .
- Characterization: Provide full spectral data (NMR, MS) and purity metrics (HPLC ≥95%) in publications.
- Bioassays: Include positive controls (e.g., known enzyme inhibitors) and report assay conditions (pH, temperature, incubation time) to enable cross-lab comparisons .
- Data Reporting: Use standardized units (e.g., µM for IC) and disclose any deviations from protocols .
Methodological Tables
Table 1: Key Synthetic Parameters for Ester Hydrolysis
| Parameter | Optimal Condition | Impact of Variation |
|---|---|---|
| Base | 2M KOH (10 eq.) | Lower equivalents reduce yield |
| Temperature | 80°C | <60°C slows reaction kinetics |
| Acidification | pH 2 (3N HCl) | Incomplete precipitation at pH >3 |
Table 2: Analytical Benchmarks for Quality Control
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| HPLC | Purity | ≥95% |
| Melting Point | Consistency | ±2°C of literature value |
| HRMS | Exact mass error | <5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
